molecular formula C13H15N5O2 B2377430 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol CAS No. 2380188-81-6

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol

Cat. No.: B2377430
CAS No.: 2380188-81-6
M. Wt: 273.296
InChI Key: ZJZANHWGWCIKPB-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol is a complex organic compound that features a furan ring and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the purine derivative. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The furan ring and purine derivative can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)ethanol: A simpler furan derivative with similar chemical properties.

    9-Methylpurine: A purine derivative with similar biological activity.

    2-(Furan-2-yl)acetic acid: Another furan derivative with different functional groups.

Uniqueness

2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol is unique due to its combination of a furan ring and a purine derivative, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed with simpler compounds.

Properties

IUPAC Name

2-(furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-13(19,9-4-3-5-20-9)6-14-11-10-12(16-7-15-11)18(2)8-17-10/h3-5,7-8,19H,6H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZANHWGWCIKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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